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These application notes provide a detailed overview of the clinical activity endpoints and

associated protocols for the ARC-12 study, a Phase 1/1b clinical trial evaluating the safety,

tolerability, and efficacy of AB308, an anti-TIGIT monoclonal antibody, in combination with

zimberelimab, an anti-PD-1 monoclonal antibody, in participants with advanced malignancies.

While specific quantitative data from the ARC-12 study have not been fully disclosed in

publications, this document outlines the methodologies for data collection and analysis based

on the study protocol and established clinical trial guidelines.

Overview of Clinical Activity Endpoints
The ARC-12 study (NCT04772989) is designed to assess the clinical benefit of dual checkpoint

inhibition of the TIGIT and PD-1 pathways.[1] The primary endpoints focus on safety and

tolerability. The secondary endpoints are designed to measure the anti-tumor activity of the

combination therapy.

Table 1: Clinical Activity Endpoints in the ARC-12 Study

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b5004665?utm_src=pdf-interest
https://ashpublications.org/blood/article/138/Supplement%201/1409/480318/ARC-12-Phase-1-1b-Study-to-Evaluate-Safety-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5004665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Category Specific Endpoint Description

Tumor Response
Objective Response Rate

(ORR)

The proportion of patients with

a complete or partial response

to treatment.

Disease Control Rate (DCR)

The proportion of patients with

a complete response, partial

response, or stable disease.

Duration of Response (DoR)

The time from the initial

response to disease

progression or death.

Pharmacokinetics (PK) Various PK Parameters

Measures of drug absorption,

distribution, metabolism, and

excretion (e.g., Cmax, AUC,

half-life).

Immunogenicity Anti-Drug Antibodies (ADA)

Detection and characterization

of immune responses against

AB308 and zimberelimab.

Experimental Protocols
Assessment of Tumor Response
Tumor response is evaluated based on the Response Evaluation Criteria in Solid Tumors

version 1.1 (RECIST 1.1).

Protocol for Tumor Assessment:

Baseline Assessment: All patients undergo a baseline tumor assessment using imaging

techniques such as CT or MRI within 4 weeks prior to the start of treatment. Measurable

lesions are identified and their longest diameters are recorded.

Follow-up Assessments: Tumor assessments are repeated at regular intervals, typically

every 6-12 weeks, as specified in the study protocol.
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Response Evaluation: The sum of the longest diameters of all target lesions is calculated at

each assessment and compared to the baseline sum to determine the objective response

according to RECIST 1.1 criteria.

Table 2: RECIST 1.1 Criteria for Objective Tumor Response

Response Category Criteria

Complete Response (CR)

Disappearance of all target lesions. Any

pathological lymph nodes must have a reduction

in short axis to <10 mm.

Partial Response (PR)

At least a 30% decrease in the sum of the

diameters of target lesions, taking as a

reference the baseline sum of diameters.

Stable Disease (SD)

Neither sufficient shrinkage to qualify for PR nor

sufficient increase to qualify for PD, taking as a

reference the smallest sum of diameters while

on study.

Progressive Disease (PD)

At least a 20% increase in the sum of the

diameters of target lesions, taking as a

reference the smallest sum of diameters

recorded at baseline or since treatment started.

In addition to the relative increase, the sum

must also demonstrate an absolute increase of

at least 5 mm. The appearance of one or more

new lesions is also considered progression.

Pharmacokinetic Analysis
Pharmacokinetic (PK) analysis is performed to characterize the absorption, distribution,

metabolism, and excretion (ADME) of AB308 and zimberelimab.

Protocol for PK Sample Collection and Analysis:

Sample Collection: Blood samples are collected from patients at pre-defined time points

before, during, and after drug administration.
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Bioanalysis: The concentration of AB308 and zimberelimab in plasma or serum is

determined using a validated ligand-binding assay, such as an enzyme-linked

immunosorbent assay (ELISA).

PK Parameter Calculation: Non-compartmental analysis (NCA) is used to calculate key PK

parameters, including:

Maximum concentration (Cmax)

Time to maximum concentration (Tmax)

Area under the concentration-time curve (AUC)

Terminal half-life (t1/2)

Immunogenicity Assessment
Immunogenicity testing is conducted to evaluate the potential for patients to develop anti-drug

antibodies (ADAs) against AB308 and zimberelimab.

Protocol for Immunogenicity Testing:

Sample Collection: Serum samples are collected at baseline and at multiple time points

during and after the treatment period.

Screening Assay: A sensitive immunoassay, typically a bridging ELISA, is used to screen for

the presence of ADAs.

Confirmatory Assay: Samples that screen positive are further tested in a confirmatory assay

that includes a competition step with an excess of the drug to demonstrate specificity.

Titer Determination: For confirmed positive samples, the titer of ADAs is determined by

serially diluting the sample.

Neutralizing Antibody (NAb) Assay: Confirmed ADA-positive samples may be further

analyzed to determine if the ADAs have neutralizing activity, meaning they can inhibit the

biological activity of the drug. This is often assessed using a cell-based bioassay or a

competitive ligand-binding assay.
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Visualizations
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Caption: Dual blockade of TIGIT and PD-1 pathways by AB308 and zimberelimab to enhance

T-cell activation.

Experimental Workflow for Clinical Activity Assessment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b5004665?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5004665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Journey

Data Analysis

Clinical Activity Endpoints

Patient Screening
(Inclusion/Exclusion Criteria)

Baseline Assessment
(Tumor Imaging, Blood Samples)

Treatment with
AB308 + Zimberelimab

Follow-up Assessments
(Tumor Imaging, Blood Samples)

Tumor Response Assessment
(RECIST 1.1) Pharmacokinetic (PK) Analysis Immunogenicity Assessment

ORR DCR DoR PK Parameters ADA Status

Click to download full resolution via product page

Caption: Workflow for assessing clinical activity endpoints in the ARC-12 study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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